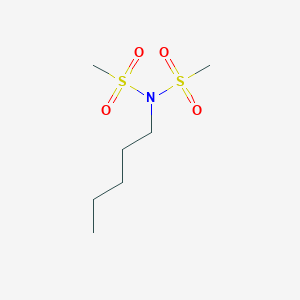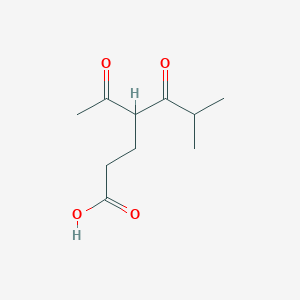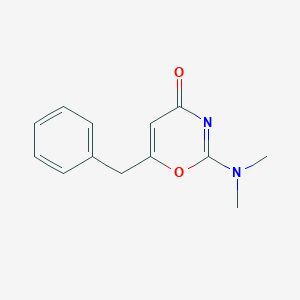![molecular formula C17H20N2OS B14382159 10-[3-(Dimethylamino)propyl]-10H-phenothiazin-1-OL CAS No. 89907-39-1](/img/structure/B14382159.png)
10-[3-(Dimethylamino)propyl]-10H-phenothiazin-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[3-(Dimethylamino)propyl]-10H-phenothiazin-1-OL is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to the phenothiazine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(Dimethylamino)propyl]-10H-phenothiazin-1-OL typically involves the reaction of phenothiazine with 3-(dimethylamino)propyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
10-[3-(Dimethylamino)propyl]-10H-phenothiazin-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
10-[3-(Dimethylamino)propyl]-10H-phenothiazin-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving neurotransmitter pathways and receptor binding assays.
Medicine: Investigated for its potential use as an antipsychotic and antiemetic agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 10-[3-(Dimethylamino)propyl]-10H-phenothiazin-1-OL involves its interaction with various molecular targets, particularly dopamine receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its antipsychotic and antiemetic effects. The compound also affects other pathways, including serotonin and histamine receptors, contributing to its broad pharmacological profile .
Comparación Con Compuestos Similares
Similar Compounds
Promazine: Another phenothiazine derivative with similar antipsychotic properties.
Triflupromazine: Known for its antiemetic and antipsychotic effects.
Acepromazine: Used primarily in veterinary medicine for its sedative and antiemetic properties.
Uniqueness
10-[3-(Dimethylamino)propyl]-10H-phenothiazin-1-OL is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with multiple receptor types makes it a versatile compound in both research and therapeutic applications .
Propiedades
Número CAS |
89907-39-1 |
|---|---|
Fórmula molecular |
C17H20N2OS |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
10-[3-(dimethylamino)propyl]phenothiazin-1-ol |
InChI |
InChI=1S/C17H20N2OS/c1-18(2)11-6-12-19-13-7-3-4-9-15(13)21-16-10-5-8-14(20)17(16)19/h3-5,7-10,20H,6,11-12H2,1-2H3 |
Clave InChI |
GZODTCZGJCLAKY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC(=C31)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 2-[[4-(dimethylamino)phenyl]amino]-1,2-diphenyl-](/img/structure/B14382079.png)
![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14382081.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14382090.png)
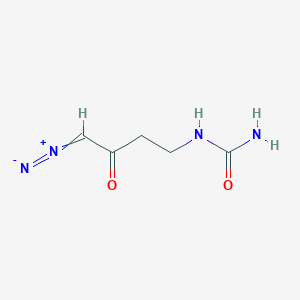
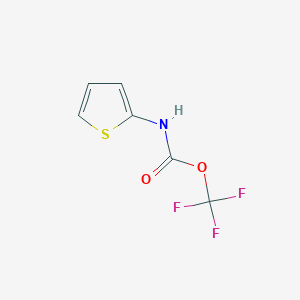
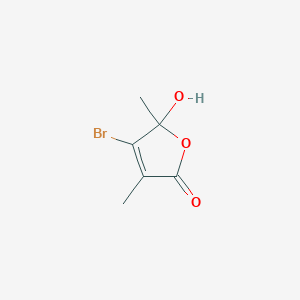
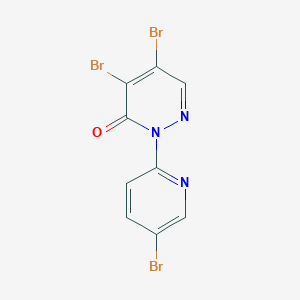
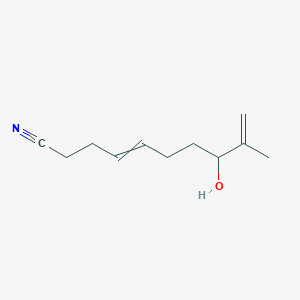
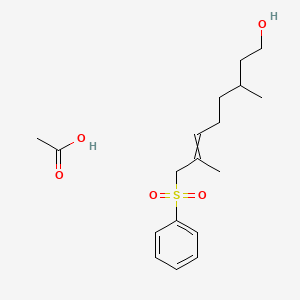
![Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate](/img/structure/B14382134.png)
